molecular formula C6H5ClN4 B1455723 7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1354951-50-0

7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B1455723
CAS No.: 1354951-50-0
M. Wt: 168.58 g/mol
InChI Key: RVAIQSKWWCNIDC-UHFFFAOYSA-N
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Description

7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a chlorine atom at the 7th position and a methyl group at the 5th position. Its molecular formula is C6H5ClN4, and it has a molecular weight of 168.58 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine involves the reaction of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol with phosphorous oxychloride. The reaction is typically carried out under reflux conditions for about 90 minutes. After the reaction, excess phosphorous oxychloride is removed under reduced pressure, and the residue is triturated with ice water to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Phosphorous Oxychloride: Used in the synthesis of the compound.

    Nucleophiles: Such as amines or thiols, for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Mechanism of Action

The mechanism of action of 7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it selectively targets tumor cells by inhibiting the activity of cyclin-dependent kinase 2, which is crucial for cell cycle progression . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-4-9-5(7)2-6-10-8-3-11(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAIQSKWWCNIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=NN=CN12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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